molecular formula C11H10BrN3 B1491534 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine CAS No. 2090917-74-9

6-[(4-Bromophenyl)methyl]pyrimidin-4-amine

Cat. No. B1491534
CAS RN: 2090917-74-9
M. Wt: 264.12 g/mol
InChI Key: FGVFOSMQUTWUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[(4-Bromophenyl)methyl]pyrimidin-4-amine” is a chemical compound with a molecular weight of 250.1 . It is a versatile material used in scientific research due to its unique structure and properties. It possesses diverse applications in medicinal chemistry, drug discovery, and biological studies.


Molecular Structure Analysis

The molecular structure of “6-[(4-Bromophenyl)methyl]pyrimidin-4-amine” can be represented by the InChI code 1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) . This indicates that the compound consists of a bromophenyl group attached to a pyrimidin-4-amine.

It has a molecular weight of 250.1 . The compound is stored at room temperature .

Scientific Research Applications

Antimicrobial Coatings

Another application involves incorporating derivatives of 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine into surface coatings and printing inks to impart antimicrobial properties. When physically incorporated into polyurethane varnish or printing ink paste, these compounds exhibit significant antimicrobial effects against various microbial strains. This use case presents a valuable approach to enhancing the microbial resistance of surfaces, thereby contributing to hygiene and safety in various settings (El‐Wahab et al., 2015).

GPR119 Agonism

The compound and its analogs have been studied as novel GPR119 agonists, with potential implications in glucose regulation and diabetes treatment. One specific derivative improved glucose tolerance in mice following oral administration and showed a promising pharmacokinetic profile in rats. These findings suggest a potential therapeutic application in managing diabetes through GPR119 activation, highlighting the versatility of 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine derivatives in medicinal chemistry (Negoro et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-[(4-bromophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVFOSMQUTWUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Bromophenyl)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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